5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one
CAS No.: 888731-88-2
Cat. No.: VC0113198
Molecular Formula: C15H13NO3
Molecular Weight: 255.273
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 888731-88-2 |
---|---|
Molecular Formula | C15H13NO3 |
Molecular Weight | 255.273 |
IUPAC Name | 5-phenylmethoxy-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
Standard InChI Key | AGBBIYMYUOTIMV-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Classification
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one belongs to the broader family of 1,4-benzoxazin-3-one derivatives, which are characterized by a heterocyclic system containing a six-membered benzene ring fused with a 1,4-oxazin-3-one moiety. The presence of the benzyloxy group at the 5-position introduces distinct electronic and steric properties that influence the compound's reactivity and biological activity profile. The benzoxazinone scaffold represents a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
The general structure consists of a heterocyclic system with an NH group at position 4, a carbonyl function at position 3, and an oxygen atom at position 1, forming a six-membered ring with the benzene component. The specific substitution pattern with a benzyloxy group at position 5 distinguishes this compound from other benzoxazinone derivatives while maintaining the core pharmacophore responsible for many of the biological activities associated with this class of compounds.
Physicochemical Properties
Based on structural analysis and information from related benzoxazinone derivatives, 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is expected to possess the following physicochemical properties:
Physical Characteristics
Solubility Profile
The compound demonstrates selective solubility characteristics typical of benzoxazinone derivatives:
Solvent | Solubility |
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Chloroform | Soluble |
Methanol | Soluble |
Water | Poor solubility |
DMSO | Soluble |
Acetone | Moderately soluble |
These solubility characteristics are significant for formulation development and bioavailability considerations in potential pharmaceutical applications. The presence of both hydrophilic and hydrophobic moieties in the molecular structure contributes to its amphiphilic nature, allowing for potential interactions with biological membranes.
Synthetic Methodologies
The synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one and related benzoxazinone derivatives typically involves multiple steps and various methodologies. The following approaches have been documented for similar compounds:
Aryl Chloroformate Method
This efficient cyclization method avoids the use of phosgene (a toxic and highly hazardous gas) and represents a safer alternative for benzoxazinone synthesis . The general procedure involves:
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Addition of an aryl chloroformate to a stirring mixture of an appropriately substituted amino alcohol at controlled temperature (20-25°C)
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Stirring the reaction mixture for approximately 1-6 hours to complete the formation of the carbamate intermediate
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Quenching the reaction with water or an aqueous base (typically KOH) to produce a biphasic solution containing the benzoxazinone in the organic solvent phase
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Stirring the biphasic mixture at 20-50°C for 1-6 hours to complete the cyclization process
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Isolation of the final product from the organic phase through appropriate workup procedures
One-Pot Synthesis Approaches
For certain benzoxazinone derivatives, one-pot synthetic strategies have been developed, which offer advantages in terms of efficiency, yield, and environmental impact. These approaches typically involve:
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Condensation of appropriate aromatic aldehydes with phenols and urea in the presence of catalysts
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Use of catalysts like wet cyanuric chloride under solvent-free conditions
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Cyclization of the intermediates to form the benzoxazinone ring system
While these methods have been applied to related benzoxazinone derivatives, their specific application to the synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one would require optimization of reaction conditions and substituent compatibility.
Activity | Potency | Target Organisms |
---|---|---|
Antibacterial | Moderate to high | Gram-positive and Gram-negative bacteria |
Antifungal | Moderate | Various fungal species |
Antihelmintic | Variable | Parasitic worms |
The antimicrobial activity of these compounds is often comparable to standard antibiotics like amoxicillin and streptomycin in certain test systems . The mechanisms of action likely involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.
Pharmaceutical Applications
Related benzoxazinone compounds serve as important intermediates in pharmaceutical synthesis:
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Structurally similar compounds such as (R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo oxazin-3-one function as key intermediates in the synthesis of respiratory medications like Olodaterol, a novel inhaled β2-adrenoceptor agonist
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The core benzoxazinone scaffold appears in various pharmaceutical agents targeting inflammatory, cardiovascular, and neurological disorders
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Modifications of the basic structure, particularly at positions 5 and 6, have yielded compounds with enhanced therapeutic profiles and reduced side effects
Structure-Activity Relationships
The biological activity of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one and related compounds is strongly influenced by their structural features:
Key Structural Elements
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The benzoxazinone core provides a rigid scaffold that positions functional groups in specific spatial orientations critical for receptor binding
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The NH group at position 4 often serves as a hydrogen bond donor in interactions with biological targets
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The carbonyl group at position 3 functions as a hydrogen bond acceptor and contributes to the compound's electrophilic character
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The benzyloxy substituent at position 5 introduces hydrophobicity and potential for π-stacking interactions with aromatic amino acid residues in target proteins
Structure Modifications and Effects
Various structural modifications of the basic benzoxazinone scaffold have been investigated to enhance specific biological activities:
These structure-activity relationships provide valuable insights for the rational design of new benzoxazinone derivatives with optimized therapeutic profiles.
Analytical Methods for Identification and Characterization
Various analytical techniques can be employed for the identification and characterization of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, with characteristic chemical shifts for the benzoxazinone core and benzyloxy substituent
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch (typically 1700-1750 cm-1) and NH stretch (3300-3500 cm-1)
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Mass Spectrometry: Molecular ion peak at m/z 255 and fragmentation patterns specific to the benzoxazinone structure
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) systems can be developed for purity assessment and quality control of synthesized material, with typical mobile phases consisting of mixtures of methanol, acetonitrile, and buffer solutions.
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